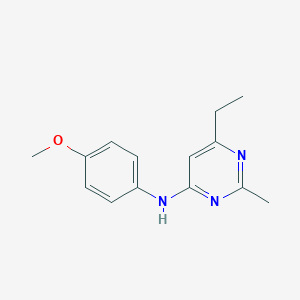
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CMDFMPA) is a novel compound with a wide range of applications in scientific research. It is a small molecule which can be easily synthesized and used in various experiments. CMDFMPA has been found to have a range of biochemical and physiological effects, as well as a mechanism of action, which make it a valuable tool for further research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed that the compound binds to certain proteins, which then triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine may act as an inhibitor of certain enzymes, which can lead to changes in the levels of certain hormones or other molecules.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities, as well as the ability to modulate the immune system. It has also been found to have an effect on the metabolism of glucose, and to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine in laboratory experiments has a range of advantages and limitations. The main advantage is its small size, which makes it easy to handle and store. It is also relatively inexpensive to synthesize, which makes it a cost-effective option for laboratory experiments. However, it is important to note that N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a relatively new compound, and its effects are still not fully understood.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine in scientific research. It could be used to further study its mechanism of action, as well as its biochemical and physiological effects. It could also be used in the development of new drugs and therapies, as well as in the study of cell signaling pathways and protein-protein interactions. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine could be used in the study of metabolic pathways and the regulation of gene expression. Finally, it could be used in the development of new diagnostic tests and biomarkers.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine can be synthesized through a simple and efficient two-step reaction. The first step involves the reaction of a 2-chloro-4-methoxy-6-difluoromethylpyrimidine with an amine in the presence of a base. The second step involves the reaction of the resulting product with a 3-chloro-4-methoxyphenyl halide in the presence of a base. The reaction is generally carried out at room temperature and yields a high yield of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has a wide range of applications in various scientific research fields. It has been used in the study of molecular biology, biochemistry, and pharmacology, as well as in the development of new drugs. N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has also been used in the study of cell signaling pathways, and in the study of protein-protein interactions.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2N3O/c1-7-17-10(13(15)16)6-12(18-7)19-8-3-4-11(20-2)9(14)5-8/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFANGSBCZDILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)

![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)






![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)